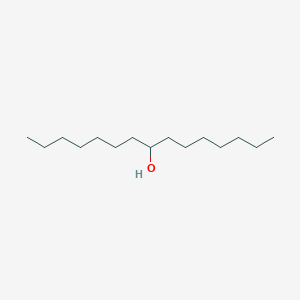
Pentadecan-8-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the creation of novel intermediates. For instance, the synthesis of regioisomeric bicyclo[9.3.1]pentadecane-3-one derivatives, which are valuable for the development of new diterpenoids, was achieved through a key intramolecular Dieckmann cyclisation, demonstrating the intricacy of organic synthesis . Similarly, the synthesis of (5R, 7S, 13S)-13-methoxy-1,6,8-trioxadispiro[4.1.5.3]pentadecane from tri-O-acetyl-d-glucal involved a homologation process and a double radical abstraction, highlighting the sophisticated techniques required to construct spiroacetal systems .
Molecular Structure Analysis
The molecular structure of organic compounds plays a crucial role in their reactivity and function. The pentadecatungstotrivanadodiphosphoric heteropoly acid with a Dawson structure is an example of a compound with a complex molecular architecture, which was confirmed through various characterization techniques such as ICP-MS, IR, UV, XRD, and (31)P NMR . This compound's structure is significant for its high conductivity and the mechanism of proton conduction.
Chemical Reactions Analysis
Chemical reactions involving organic compounds can lead to the formation of products with interesting properties. The novel donor-acceptor pentad featuring subphthalocyanine and fullerene, along with three phenothiazine entities, undergoes ultrafast photoinduced electron transfer (PET) and slower charge recombination, which are key processes in photosynthetic reaction centers . This study exemplifies the dynamic nature of chemical reactions in organic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are directly influenced by their molecular structures. The pentadecatungstotrivanadodiphosphoric heteropoly acid exhibits excellent conductivity, which is attributed to its Dawson structure. Electrochemical impedance spectroscopy (EIS) measurements indicated a high conductivity and provided insights into the activation energy for proton conduction, suggesting a Vehicle mechanism for this process . Additionally, the antiviral activities of 1,4-pentadien-3-one derivatives containing the 1,3,4-oxadiazole moiety were studied, and the structure-activity relationship was analyzed using 3D-QSAR models, revealing that certain substituents could enhance antiviral activity .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pentadecane, a compound closely related to Pentadecan-8-ol, has been shown to exhibit antimicrobial activity. A study by Bruno et al. (2015) found that it decreases growth in Leishmania infantum parasites, suggesting potential as an antimicrobial agent (Bruno et al., 2015).
Thermal Energy Storage
Pentadecane, a hydrocarbon closely related to Pentadecan-8-ol, has been used as a phase change material (PCM) in thermal energy storage applications. A study by Konuklu and Erzin (2019) demonstrated that microencapsulated pentadecane can be effective for thermal energy storage, highlighting its potential in this field (Konuklu & Erzin, 2019).
Battery Safety
In the context of lithium-ion batteries, pentadecane has been explored as a thermal-runaway retardant. Shi et al. (2017) found that pentadecane can significantly reduce the maximum temperature in batteries, indicating its utility in enhancing battery safety (Shi et al., 2017).
Phase Transition Properties
The phase transition properties of n-pentadecane, which shares the pentadecane structure, were studied under high temperature and pressure. Research by Er-wei et al. (2009) showed changes in vibration modes and phase transitions under these conditions, useful in understanding the behavior of similar compounds (Er-wei et al., 2009).
Environmental Remediation
A study on the ex situ electrokinetic bioremediation of pentadecane-contaminated kaolinite by Kim et al. (2005) indicated that pentadecane can be effectively removed from soil, showcasing its potential in environmental remediation processes (Kim et al., 2005).
Conductive Composites
Research on pentadecane functionalized graphite oxide sheets by Guimont et al. (2014) revealed its application in creating electrically conductive polyethylene/graphite oxide composites, highlighting its use in advanced material science (Guimont et al., 2014).
Safety and Hazards
Pentadecan-8-ol may cause long-lasting harmful effects to aquatic life . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire caused by this substance . It is advised to store Pentadecan-8-ol in a well-ventilated place and keep the container tightly closed .
Wirkmechanismus
Target of Action
Pentadecan-8-ol, also known as 8-Pentadecanol, is a saturated fatty alcohol The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that fatty alcohols like pentadecan-8-ol can interact with various biological targets, potentially altering their function . More research is required to elucidate the specific interactions of Pentadecan-8-ol with its targets.
Biochemical Pathways
Fatty alcohols are known to be involved in a variety of biological processes, including lipid metabolism and signal transduction
Result of Action
As a fatty alcohol, it may have a variety of effects on cellular function, potentially influencing membrane fluidity, signal transduction, and metabolic processes . More research is needed to determine the specific effects of Pentadecan-8-ol.
Action Environment
The action of Pentadecan-8-ol can be influenced by various environmental factors. For instance, the presence of other lipids can affect its solubility and therefore its bioavailability. Additionally, factors such as pH and temperature can influence its stability and efficacy .
Eigenschaften
IUPAC Name |
pentadecan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCJQGZCVXCVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167880 | |
| Record name | Pentadecan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1653-35-6 | |
| Record name | 8-Pentadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1653-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecan-8-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-PENTADECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentadecan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any known biological activities associated with 8-pentadecanol?
A: Research indicates that 8-pentadecanol, when incorporated as the aglycone in a series of dialkylmethyl β-glycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), exhibited potent immunostimulatory activity [, ]. Specifically, the 8-pentadecanol derivative demonstrated significant stimulation of antibacterial resistance in mice against Staphylococcus aureus []. Additionally, it exhibited direct cytotoxicity toward tumor cells (E-562) and blood mononuclear cells []. This suggests that the incorporation of 8-pentadecanol into the MDP structure significantly influences its biological activity and potential therapeutic applications.
Q2: What are the structural characteristics of 8-pentadecanol?
A2: 8-Pentadecanol is a symmetrical secondary alcohol. Its molecular formula is C15H32O, and its molecular weight is 228.41 g/mol. While specific spectroscopic data wasn't detailed in the provided research, its structure suggests characteristic peaks in infrared (IR) spectroscopy for O-H and C-H bonds. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the various proton environments within the molecule.
Q3: What is known about the dielectric properties of 8-pentadecanol?
A: Studies on symmetrical secondary alcohols, including 8-pentadecanol, have investigated their dielectric absorption properties []. It was found that the dielectric absorption of deformed polycrystalline samples changed upon annealing, eventually approaching the behavior observed in undeformed samples []. This suggests that lattice imperfections within the crystal structure significantly influence the dielectric properties of 8-pentadecanol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




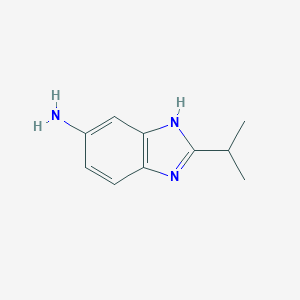

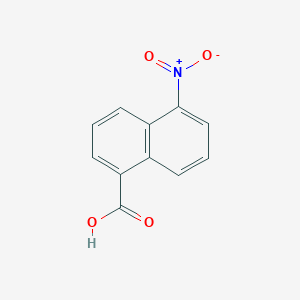

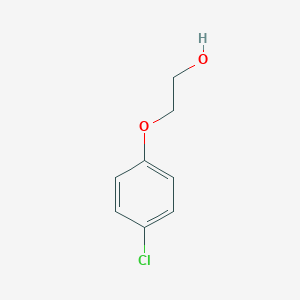
![(7-Amino-2-hydroxy[1,8]naphthyridin-4-yl)acetic acid](/img/structure/B157510.png)
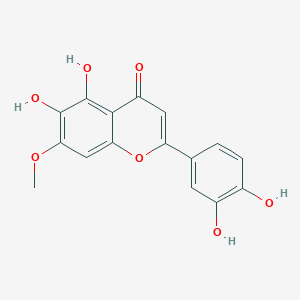
![3-(3-Cyclohexen-1-yl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B157513.png)
![(2S)-7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B157516.png)


![2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide](/img/structure/B157521.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-](/img/structure/B157524.png)